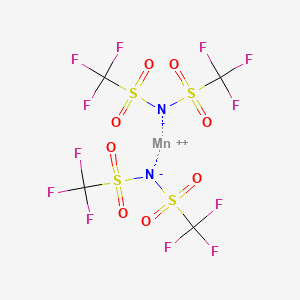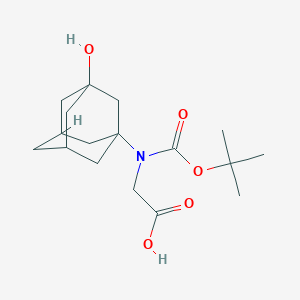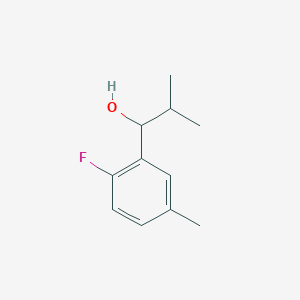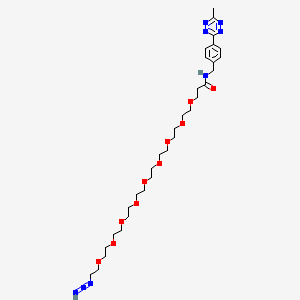
Manganese(II)Bis(trifluoromethanesulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(II)Bis(trifluoromethanesulfonyl)imide is an organometallic compound with the molecular formula C4F12MnN2O8S4 and a molecular weight of 615.21 g/mol . It is known for its white to almost white powder or crystalline appearance . This compound is soluble in water and polar organic solvents such as acetonitrile and dimethyl sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(II)Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of manganese(II) chloride with lithium bis(trifluoromethanesulfonyl)imide in an appropriate solvent . The reaction typically takes place under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(II)Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while substitution reactions may produce a variety of manganese complexes with different ligands .
Aplicaciones Científicas De Investigación
Manganese(II)Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which Manganese(II)Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations . In biological systems, it can interact with proteins and other biomolecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II)Triflate: Another manganese compound used as a catalyst in organic synthesis.
Magnesium Bis(trifluoromethylsulfonyl)imide: Used as an electrolyte in rechargeable batteries.
Uniqueness
Manganese(II)Bis(trifluoromethanesulfonyl)imide is unique due to its high solubility in polar solvents and its ability to act as a strong Lewis acid . This makes it particularly useful in catalytic applications where other manganese compounds may not be as effective .
Propiedades
Fórmula molecular |
C4F12MnN2O8S4 |
|---|---|
Peso molecular |
615.2 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
NNWDGVNRIAAYMY-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)


![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)


![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)

